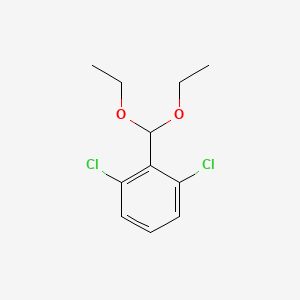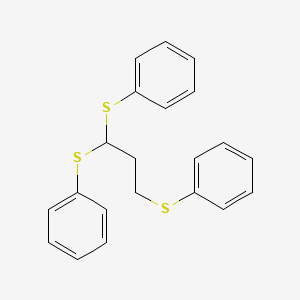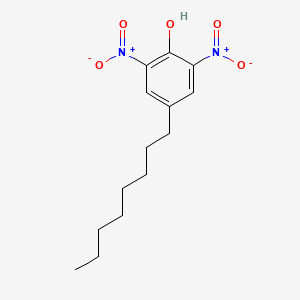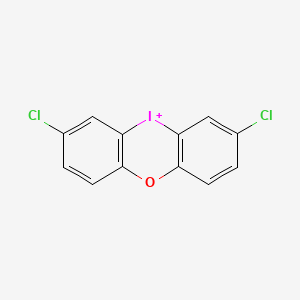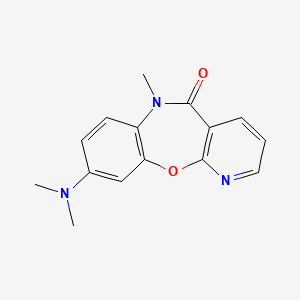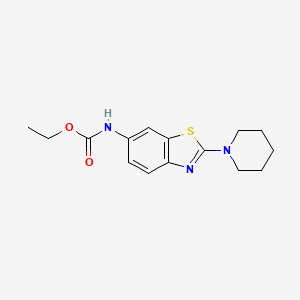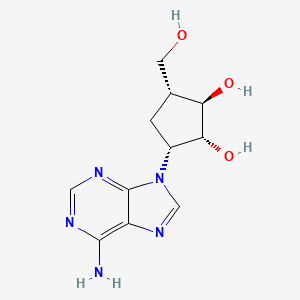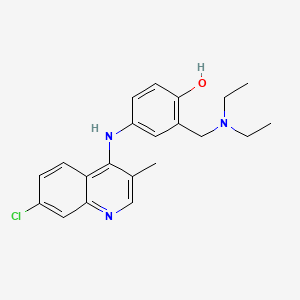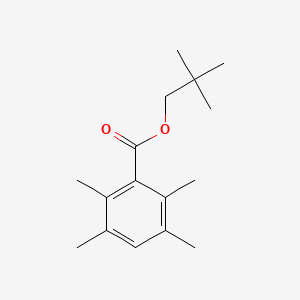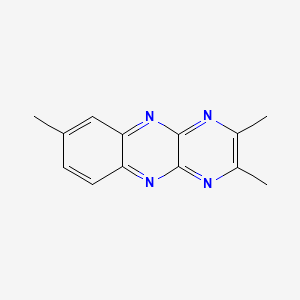
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a fused heterocycle system consisting of a benzene ring and a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline typically involves the condensation of appropriate precursors. One common method is the reaction of 2,3-diaminopyrazine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of halogenated or alkylated quinoxaline derivatives.
科学研究应用
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound is used in the development of light-emitting materials and sensors.
Biology: It is investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar fused ring structure.
2,3-Dimethylquinoxaline: A derivative with two methyl groups instead of three.
2,3,6-Trimethylquinoxaline: Another derivative with a different methyl substitution pattern.
Uniqueness
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 7 can affect the compound’s electronic properties and steric interactions, making it distinct from other quinoxaline derivatives.
属性
CAS 编号 |
18202-90-9 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
2,3,7-trimethylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C13H12N4/c1-7-4-5-10-11(6-7)17-13-12(16-10)14-8(2)9(3)15-13/h4-6H,1-3H3 |
InChI 键 |
HRRWDJDUSJSYQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC3=NC(=C(N=C3N=C2C=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
